6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile
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Overview
Description
6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile is a complex organic compound with the molecular formula C13H11N3O3S . This compound is part of the nicotinonitrile family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzenesulfonyl chloride and 2-hydroxy-5-nitrobenzonitrile.
Reaction Conditions: The initial step involves the sulfonylation of 2-hydroxy-5-nitrobenzonitrile with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out at room temperature.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Chemical Reactions Analysis
6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like Pd/C under hydrogen atmosphere.
Scientific Research Applications
6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural features.
Material Science: The compound is utilized in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Biological Studies: It serves as a probe in biological studies to understand the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and its structural rigidity contribute to its binding affinity and specificity .
Comparison with Similar Compounds
6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile can be compared with other similar compounds such as:
6-Amino-2-hydroxy-5-((phenyl)sulfonyl)nicotinonitrile: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.
6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile: The position of the methyl group on the phenyl ring can influence the compound’s steric and electronic properties, leading to differences in its chemical behavior and applications.
Properties
IUPAC Name |
6-amino-5-(2-methylphenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-4-2-3-5-10(8)20(18,19)11-6-9(7-14)13(17)16-12(11)15/h2-6H,1H3,(H3,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITMPIQXGAWZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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